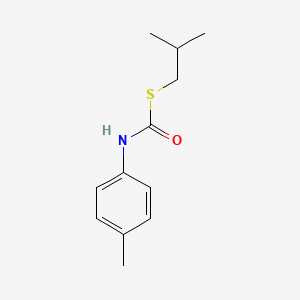![molecular formula C10H18N2OS2 B14643275 4-[(Piperidine-1-carbothioyl)sulfanyl]morpholine CAS No. 52345-78-5](/img/structure/B14643275.png)
4-[(Piperidine-1-carbothioyl)sulfanyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Piperidine-1-carbothioyl)sulfanyl]morpholine is an organic compound that features both piperidine and morpholine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Piperidine-1-carbothioyl)sulfanyl]morpholine typically involves the reaction of piperidine with morpholine in the presence of a carbothioylating agent. One common method includes the use of carbon disulfide (CS₂) and a base such as sodium hydroxide (NaOH) to facilitate the formation of the carbothioyl group. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Piperidine-1-carbothioyl)sulfanyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or a thioether.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted piperidine or morpholine derivatives.
Aplicaciones Científicas De Investigación
4-[(Piperidine-1-carbothioyl)sulfanyl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(Piperidine-1-carbothioyl)sulfanyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring structure.
Morpholine: A heterocyclic amine with both amine and ether functional groups.
Piperazine: Another heterocyclic compound with two nitrogen atoms in a six-membered ring.
Uniqueness
4-[(Piperidine-1-carbothioyl)sulfanyl]morpholine is unique due to the presence of both piperidine and morpholine moieties, along with the carbothioyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
52345-78-5 |
|---|---|
Fórmula molecular |
C10H18N2OS2 |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
morpholin-4-yl piperidine-1-carbodithioate |
InChI |
InChI=1S/C10H18N2OS2/c14-10(11-4-2-1-3-5-11)15-12-6-8-13-9-7-12/h1-9H2 |
Clave InChI |
LVZLHNLDYLBVMI-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=S)SN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


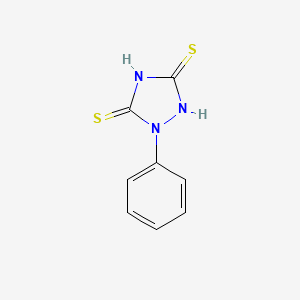
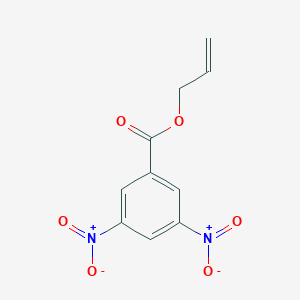

![2,11,14-Triazabicyclo[8.3.1]tetradeca-1(14),10,12-triene-13-carboxamide](/img/structure/B14643217.png)

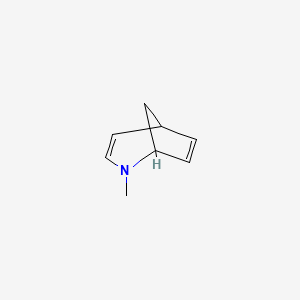
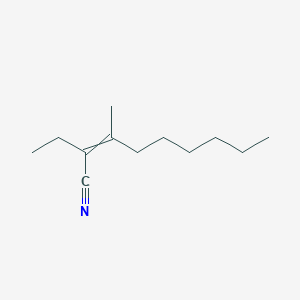

![Hexyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14643240.png)
![2,4-Dibromo-6-[(cyclohexylamino)methyl]phenol](/img/structure/B14643248.png)
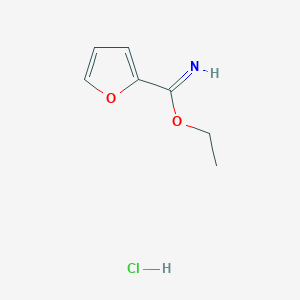
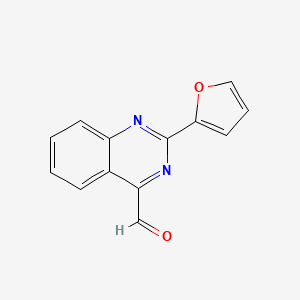
![Bicyclo[2.2.1]heptan-2-one, 1-ethenyl-7,7-dimethyl-, (1S,4R)-](/img/structure/B14643269.png)
